molecular formula C12H16O2 B090181 Ethyl 2-phenylbutyrate CAS No. 119-43-7

Ethyl 2-phenylbutyrate

Cat. No. B090181
CAS RN: 119-43-7
M. Wt: 192.25 g/mol
InChI Key: CLLUFLLBRNCOLB-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbutyrate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of conditions such as hypertension and heart failure. The compound has been the subject of extensive research due to its significance in the pharmaceutical industry, with various synthetic routes and biocatalytic methods being explored to optimize its production with high enantiomeric purity .

Synthesis Analysis

The synthesis of ethyl 2-phenylbutyrate and its derivatives has been achieved through several methods. One approach involves the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a Pt-cinchona catalyst, which has been shown to produce enantiomerically pure α-hydroxy and α-amino acid esters on a large scale . Another method includes the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate using a heterogeneous Pt catalyst modified with dihydrocinchonidine . Additionally, biocatalytic synthesis using microorganisms such as Candida krusei and Pichia pastoris has been employed, yielding high enantiopurity and product titer .

Molecular Structure Analysis

The molecular structure of ethyl 2-phenylbutyrate derivatives has been studied using techniques such as X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a related compound, has been determined, revealing the dihedral angles between the central pyrazole ring and adjacent benzene rings . Such structural analyses are crucial for understanding the molecular interactions and stability of the compound's crystal packing.

Chemical Reactions Analysis

The chemical reactions involving ethyl 2-phenylbutyrate primarily focus on its reduction to produce enantiomerically pure compounds. The reaction kinetics and mechanisms have been studied, showing that factors such as modifier amount, substrate concentration, hydrogen pressure, and reaction temperature can significantly affect the rate and enantioselectivity of the hydrogenation process . Additionally, the kinetic resolution of the racemic 2-hydroxy compound using lipase from Pseudomonas cepacia in a two-phase system has been explored, demonstrating efficient production in a membrane reactor .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-phenylbutyrate derivatives are influenced by their molecular structure and the conditions under which they are synthesized. For example, the enantioselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a related compound, has been optimized in a microfluidic chip reactor, with different solvent phases affecting the conversion rates and enantioselectivity . The biocatalytic synthesis approaches also highlight the importance of reaction conditions, such as temperature, pH, and the presence of co-substrates, in achieving high product concentration and enantiopurity .

Scientific Research Applications

  • Ethyl 2-hydroxy-4-phenylbutyrate is an important intermediate for synthesizing several ACE inhibitors. Membrane reactors with ceramic ultrafiltration membranes are used for its production, achieving high enantiomeric excess and yield (Liese, Kragl, Kierkels, & Schulze, 2002).

  • A technical synthesis method to produce ethyl (R)-2-hydroxy-4-phenylbutyrate from acetophenone and diethyl oxalate, involving chemo- and enantioselective hydrogenation, has been developed, providing the compound with high enantiomeric purity (Herold, Indolese, Studer, Jalett, Siegrist, & Blaser, 2000).

  • The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has been studied, demonstrating high enantioselectivity sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).

  • Ethyl 2,4-Dioxo-4-phenylbutyrate serves as a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, relevant in commercial applications (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).

  • Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using Candida krusei SW2026 has been optimized for high enantiopurity and product titer, suitable for green chemistry applications and large-scale production (Zhang, Ni, Sun, Zheng, Lin, Zhu, & Ju, 2009).

  • Candida boidinii CIOC21 has been found effective for enantioselective preparation of ethyl (R)-2-hydroxy-4-phenyl-butyrate in pure aqueous medium with high enantiomeric excess, another key intermediate in ACE inhibitors production (Chen, Lin, Xu, Xia, & Wang, 2008).

  • Enzymatic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate using lipase AK as a catalyst has been studied, achieving high enantiomeric excess (Ou & Li, 2012).

Safety And Hazards

The safety data sheet for Ethyl ®-2-hydroxy-4-phenylbutyrate, a derivative of Ethyl 2-phenylbutyrate, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research could explore the use of bacterial reductase for the large-scale production of optically active α-hydroxy acids/esters . Another potential direction could be the construction of bi-enzyme self-assembly for efficient production of ethyl ®-2-hydroxy-4-phenylbutyrate .

properties

IUPAC Name

ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLUFLLBRNCOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861752
Record name Benzeneacetic acid, .alpha.-ethyl-, ethyl ester
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylbutyrate

CAS RN

119-43-7
Record name Ethyl α-ethylbenzeneacetate
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Record name Benzeneacetic acid, alpha-ethyl-, ethyl ester
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Record name Ethyl 2-phenylbutyrate
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Record name Benzeneacetic acid, .alpha.-ethyl-, ethyl ester
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Record name Ethyl 2-phenylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
X Shi, F Liu, J Mao - Analytica Chimica Acta, 2016 - Elsevier
… enantiomers examined, only methyl 2-phenylbutyrate enantiomers could be separated by three CDs among the 7 CDs tested, while enantiomers of ethyl 2-phenylbutyrate and isopropyl …
Number of citations: 8 www.sciencedirect.com
최홍대, 강병원, 마정주, 윤호상 - YAKHAK HOEJI, 1991 - yakhak.org
… Ethyl 2-phenylbutyrate(4) was prepared by Friedel-Crafts reaction of benzene with ethyl alpha-chloro-alpha-(methylthio)acetate(l) followed by ethylation and desulfurization of the …
Number of citations: 2 www.yakhak.org
JM Moreno, JV Sinisterra - Journal of Molecular Catalysis A: Chemical, 1995 - Elsevier
… When ( f ) ethyl 2-phenylbutyrate is used as substrate a diminution in the yield is observed (… chain in the case of the ethyl 2-phenylbutyrate is greater than the other substrate (Fig. 5). …
Number of citations: 38 www.sciencedirect.com
X Liu, M Zhao, X Fan, Y Fu - Catalysis Science & Technology, 2021 - pubs.rsc.org
… Besides, Est816 has no detectable hydrolysis activity on ethyl 2-phenylbutyrate (10a), indicating that the active pocket around the substrates' Cα cannot accommodate the ethyl group. …
Number of citations: 2 pubs.rsc.org
G Resnati, DD DesMarteau - The Journal of Organic Chemistry, 1991 - ACS Publications
… Ethyl 2-fluoro-2-phenylbutanoate (3e) was prepared starting from ethyl 2-phenylbutyrate (2e); isolatedyield 70%; eluting system for flash chromatography n-hexane/ethyl ether, 95:5; 1H …
Number of citations: 135 pubs.acs.org
C Bicchi, C Cagliero, E Liberto, B Sgorbini… - … of Chromatography A, 2010 - Elsevier
Asymmetrically substituted 6 I-VII -Ot-butyldimethylsilyl(TBDMS)-3 I-VII -O-ethyl-2 I-VII -O-methyl-β-cyclodextrin (MeEt-CD) and 6 I-VII -O-TBDMS-2 I-VII -O-ethyl-3 I-VII -O-methyl-β-…
Number of citations: 38 www.sciencedirect.com
E Liberto, C Cagliero, B Sgorbini, C Bicchi… - … of Chromatography A, 2008 - Elsevier
This study describes the development of a gas chromatography–mass spectrometry (GC–MS) library to identify optically active compounds in the flavour and fragrance field using …
Number of citations: 72 www.sciencedirect.com
C Cagliero, B Sgorbini, C Cordero… - … of Chirality to Flavor …, 2015 - ACS Publications
This chapter will examine the chiral recognition of volatile odorants in the flavor and fragrance field, by enantioselective gas chromatography (Es-GC) with cyclodextrin derivatives as …
Number of citations: 7 pubs.acs.org
ST Hassib, AA El-Zaher, MA Fouad - J. Chem. Pharm. Res, 2011 - researchgate.net
… Butamirate citrate (BC), 2-(2-diethylaminoethoxy) ethyl-2-phenylbutyrate dihydrogen citrate, is widely used as a central cough suppressant for non productive cough [1, 2]. Literature …
Number of citations: 17 www.researchgate.net
R Martin, A Fürstner - Angewandte Chemie International …, 2004 - Wiley Online Library
… This remarkable tolerance allowed us, for example, to convert even ethyl α-bromobutyrate into ethyl 2-phenylbutyrate in excellent yield within minutes (entry 23). Substrates bearing …
Number of citations: 420 onlinelibrary.wiley.com

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